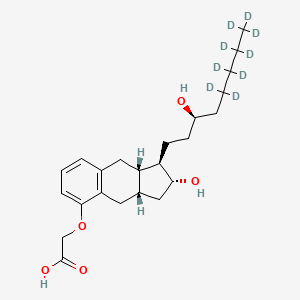

Treprostinil-d9

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C23H34O5 |

|---|---|

Molecular Weight |

399.6 g/mol |

IUPAC Name |

2-[[(1R,2R,3aS,9aS)-2-hydroxy-1-[(3S)-5,5,6,6,7,7,8,8,8-nonadeuterio-3-hydroxyoctyl]-2,3,3a,4,9,9a-hexahydro-1H-cyclopenta[g]naphthalen-5-yl]oxy]acetic acid |

InChI |

InChI=1S/C23H34O5/c1-2-3-4-7-17(24)9-10-18-19-11-15-6-5-8-22(28-14-23(26)27)20(15)12-16(19)13-21(18)25/h5-6,8,16-19,21,24-25H,2-4,7,9-14H2,1H3,(H,26,27)/t16-,17-,18+,19-,21+/m0/s1/i1D3,2D2,3D2,4D2 |

InChI Key |

PAJMKGZZBBTTOY-XZIXYHAKSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C[C@@H](CC[C@H]1[C@@H](C[C@H]2[C@@H]1CC3=C(C2)C(=CC=C3)OCC(=O)O)O)O |

Canonical SMILES |

CCCCCC(CCC1C(CC2C1CC3=C(C2)C(=CC=C3)OCC(=O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

Treprostinil-d9 chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Treprostinil-d9, the deuterated analog of the prostacyclin mimetic Treprostinil. The strategic incorporation of deuterium aims to enhance the drug's pharmacokinetic profile, a concept of growing importance in modern drug development. This document details its chemical structure, mechanism of action, and the analytical and experimental considerations relevant to its study.

Chemical Structure and Properties

This compound is a synthetic analog of prostacyclin where nine hydrogen atoms on the terminal heptyl side chain have been replaced by deuterium. This isotopic substitution is designed to influence the drug's metabolic stability.

Chemical Structure of this compound: (Image of the chemical structure of this compound would be placed here in a formal whitepaper)

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

|---|---|---|

| IUPAC Name | 2-{[(1R,2R,3aS)-2-hydroxy-1-(3R)-3-hydroxy(4,4,5,5,6,6,7,7,7-D9)heptyl]-1H,2H,3H,3aH,4H,9H,9aH-yl]oxy}acetic acid | [] |

| Synonyms | UT-15-d9 | [2][3] |

| Molecular Formula | C₂₃H₂₅D₉O₅ | [] |

| Molecular Weight | 399.57 g/mol | [2][4] |

| CAS Number | 2747918-14-3 | [2][3] |

| Unlabeled CAS | 81846-19-7 | [] |

| Appearance | White to off-white solid | [3] |

| Purity | ≥95% (by HPLC); ≥98 atom % D | [] |

| Solubility | Soluble in DMSO (up to 125 mg/mL with warming and sonication) | [2] |

| Storage | Powder: -20°C for up to 3 years. In Solvent: -80°C (6 months), -20°C (1 month). |[3] |

Mechanism of Action

The pharmacological action of this compound is identical to that of its non-deuterated parent compound. As a prostacyclin analog, it exerts its effects primarily through the activation of prostacyclin (IP) receptors, though it also shows agonism at DP1 and EP2 receptors.[2][3][5] This interaction initiates a well-defined signaling cascade within vascular smooth muscle cells and platelets.

The key steps are:

-

Receptor Binding: Treprostinil binds to cell surface IP receptors.[6]

-

Adenylate Cyclase Activation: This binding activates the enzyme adenylate cyclase, which catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).[6][7]

-

Increased Intracellular cAMP: The resulting elevation in intracellular cAMP levels is the central second messenger in this pathway.[8][9]

-

Protein Kinase A (PKA) Activation: cAMP activates Protein Kinase A (PKA).[6][7]

-

Downstream Effects: PKA activation leads to the phosphorylation of various intracellular proteins, resulting in:

-

Vasodilation: Relaxation of pulmonary and systemic vascular smooth muscle.[10]

-

Inhibition of Platelet Aggregation: Reduced platelet activation and clumping.[6][10]

-

Antiproliferative Effects: Inhibition of smooth muscle cell proliferation, which is a key component of vascular remodeling in pulmonary arterial hypertension (PAH).[8][10]

-

The signaling pathway may also involve cAMP-mediated regulation of transcription factors like C/EBP-α, which influences the cell cycle regulator p21, and growth factors such as TGF-β1, which are involved in extracellular matrix deposition.[8][9]

Significance of Deuteration in Pharmacokinetics

The primary rationale for developing deuterated drugs is to favorably alter their pharmacokinetic properties by leveraging the Kinetic Isotope Effect (KIE) .[11]

-

Metabolic Stability: The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. For metabolic reactions where C-H bond cleavage is the rate-limiting step, substituting hydrogen with deuterium can significantly slow down the rate of metabolism.[12]

-

Parent Compound: Treprostinil: Treprostinil is primarily metabolized in the liver by the cytochrome P450 enzyme CYP2C8, which acts on the octyl side chain.[7]

-

Expected Impact on this compound: By deuterating the terminal portion of this side chain, the metabolic breakdown at this "soft spot" is expected to be reduced. This can lead to several potential advantages:

-

Increased Half-Life: A slower metabolic rate can prolong the drug's presence in the body.[13]

-

Higher Plasma Exposure (AUC): Reduced clearance can lead to greater overall drug exposure.[14]

-

Reduced Metabolite Load: May decrease the formation of specific metabolites.[13]

-

Improved Therapeutic Profile: These changes could potentially lead to more stable plasma concentrations, reduced dosing frequency, or an improved safety profile.[15]

-

Table 2: Comparison of Pharmacokinetic Parameters (Theoretical)

| Parameter | Treprostinil (Non-deuterated) | This compound (Expected Effect) | Rationale |

|---|---|---|---|

| Primary Metabolism | CYP2C8-mediated oxidation | Reduced rate of CYP2C8-mediated oxidation | Kinetic Isotope Effect[11][12] |

| Half-life (t½) | ~4 hours | Increased | Slower metabolic clearance[14] |

| Area Under Curve (AUC) | Baseline | Increased | Reduced clearance[14] |

| Clearance (CL) | Baseline | Decreased | Slower metabolism[13] |

Experimental Protocols

Detailed proprietary synthesis and analytical protocols are not publicly available. However, this section outlines the standard methodologies used for the characterization and analysis of deuterated compounds like this compound.

A rigorous characterization workflow is essential to confirm the identity, purity, and isotopic enrichment of this compound.

Methodology Details:

-

High-Performance Liquid Chromatography (HPLC):

-

Purpose: To determine chemical purity and separate this compound from non-deuterated Treprostinil and other impurities.

-

Typical Protocol: A reverse-phase (RP) HPLC method is commonly used.[16]

-

Column: C18 column (e.g., Phenomenex Luna C18, 250 x 4.6mm, 5µm).[17]

-

Mobile Phase: A gradient or isocratic mixture of an acidic aqueous phase (e.g., 0.1% Orthophosphoric acid in water) and an organic solvent (e.g., Methanol or Acetonitrile).[17]

-

Detection: UV detection at an appropriate wavelength (e.g., 223 nm).[17]

-

Quantification: Purity is calculated based on the area percentage of the principal peak.

-

-

-

Mass Spectrometry (MS):

-

Purpose: To confirm the molecular weight and identity of the compound.

-

Typical Protocol: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and specific method.[18]

-

Ionization: Electrospray Ionization (ESI) in negative mode is typically used for acidic molecules like Treprostinil.

-

Analysis: The mass-to-charge ratio (m/z) of the parent ion is measured to confirm the incorporation of nine deuterium atoms. For this compound, the expected [M-H]⁻ ion would be ~398.6 m/z, compared to ~389.5 m/z for unlabeled Treprostinil.

-

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Purpose: To confirm the chemical structure and pinpoint the location of deuterium atoms.

-

Protocol:

-

¹H NMR: The absence or significant reduction of proton signals at the deuterated positions of the heptyl chain confirms successful labeling.

-

²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei, providing a spectrum that confirms the specific sites of deuteration.[19] It is particularly useful for highly enriched compounds.

-

¹³C NMR: The carbon signals at the deuterated positions will show characteristic splitting patterns (due to C-D coupling) and potentially altered chemical shifts compared to the non-deuterated compound.

-

-

To evaluate the impact of deuteration, a comparative pharmacokinetic study in an animal model (e.g., rats) is a critical step.[12][14]

-

Objective: To compare key pharmacokinetic parameters (AUC, Cmax, t½, Clearance) of this compound versus non-deuterated Treprostinil.

-

Methodology:

-

Dosing: Administer equimolar doses of Treprostinil and this compound to two separate groups of study animals (e.g., via intravenous or oral administration).

-

Sample Collection: Collect blood samples at multiple time points post-administration (e.g., 0, 5, 15, 30 min, and 1, 2, 4, 8, 12, 24 hours). Process blood to obtain plasma.

-

Bioanalysis:

-

Develop and validate a sensitive LC-MS/MS method to quantify the concentrations of both Treprostinil and this compound in the plasma samples.[18]

-

This compound can serve as its own internal standard for the analysis of Treprostinil, and vice versa, in a co-administration study design.

-

-

Data Analysis:

-

Plot plasma concentration versus time for each compound.

-

Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate pharmacokinetic parameters for each group.

-

Perform statistical analysis to determine if there are significant differences in the pharmacokinetic profiles between the deuterated and non-deuterated compounds.

-

-

Conclusion

This compound represents a sophisticated approach to enhancing the therapeutic potential of a proven prostacyclin analog. By leveraging the kinetic isotope effect, deuteration offers a scientifically grounded strategy to improve the drug's metabolic stability and pharmacokinetic profile. The methodologies outlined in this guide provide a framework for the rigorous chemical and biological evaluation required to characterize such compounds and validate their potential advantages in a drug development setting. As a stable-labeled internal standard, it is also an indispensable tool for accurate bioanalysis in preclinical and clinical studies of Treprostinil.

References

- 2. glpbio.com [glpbio.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. bdg.co.nz [bdg.co.nz]

- 5. go.drugbank.com [go.drugbank.com]

- 6. What is the mechanism of Treprostinil? [synapse.patsnap.com]

- 7. researchgate.net [researchgate.net]

- 8. Mechanism of anti-remodelling action of treprostinil in human pulmonary arterial smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mechanism of anti-remodelling action of treprostinil in human pulmonary arterial smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. unitedbyph.com [unitedbyph.com]

- 11. Deuterated drug - Wikipedia [en.wikipedia.org]

- 12. Effect of N-methyl deuteration on metabolism and pharmacokinetics of enzalutamide - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Effect of deuteration on the single dose pharmacokinetic properties and postoperative analgesic activity of methadone - PMC [pmc.ncbi.nlm.nih.gov]

- 15. salamandra.net [salamandra.net]

- 16. wjpsonline.com [wjpsonline.com]

- 17. ajrcps.com [ajrcps.com]

- 18. Quantification of treprostinil concentration in rat and human using a novel validated and rapid liquid chromatography-tandem mass spectrometry method: Experimental and clinical applications in ischemia-reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to the Synthesis and Purification of Treprostinil-d9 for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification methods for Treprostinil-d9, a deuterated analog of the potent vasodilator Treprostinil. Given the proprietary nature of specific manufacturing processes for isotopically labeled compounds, this document outlines a plausible, multi-step synthetic and purification workflow based on established prostaglandin chemistry and publicly available data. This guide is intended for research and informational purposes.

Introduction to this compound

Treprostinil is a stable prostacyclin analog used in the treatment of pulmonary arterial hypertension.[1] Its mechanism of action involves the activation of prostacyclin (IP), prostaglandin D2 (DP1), and prostaglandin E2 (EP2) receptors, which are G-protein coupled receptors.[2] This activation stimulates the Gs alpha subunit, leading to the activation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and subsequent activation of Protein Kinase A (PKA).[3][4][5][6][7][8][9][10][11] The ultimate physiological effects include vasodilation and inhibition of platelet aggregation.[2]

This compound, with nine deuterium atoms, serves as an invaluable internal standard for analytical and pharmacokinetic studies.[] The increased mass of the deuterated molecule allows for its clear differentiation from the endogenous or administered unlabeled drug in mass spectrometry-based assays, ensuring accurate quantification.[13]

Quantitative Data

The following table summarizes the key quantitative information for this compound, as compiled from various suppliers.

| Parameter | Value | Source(s) |

| Molecular Formula | C₂₃H₂₅D₉O₅ | [] |

| Molecular Weight | 399.58 g/mol | [] |

| HPLC Purity | >98% | [14] |

| Isotopic Purity | >99% (Atom % D) | Vendor Data |

Hypothetical Synthesis of this compound

While specific, detailed protocols for the synthesis of this compound are not publicly available, a plausible synthetic route can be conceptualized based on known methods for synthesizing Treprostinil and general deuteration techniques. A potential strategy involves the introduction of deuterium atoms at a late stage in the synthesis to a key intermediate or the use of a deuterated starting material.

A generalized synthetic scheme for unlabeled Treprostinil often involves the coupling of a protected benzindene core with a side-chain aldehyde, followed by further functional group manipulations.[15][16][17] Deuterium labeling could potentially be achieved through methods such as catalytic deuterium exchange. For instance, a method utilizing a Palladium on carbon catalyst with an aluminum co-catalyst in heavy water (D₂O) has been reported for the deuteration of various organic molecules and could be adapted for a suitable Treprostinil precursor.[18]

Diagram of a Hypothetical Synthetic Workflow:

Caption: Hypothetical synthetic workflow for this compound.

Experimental Protocol (Hypothetical)

The following is a generalized, hypothetical protocol for a key deuteration step, which would need to be optimized for the specific Treprostinil intermediate.

-

Preparation of the Reaction Mixture: In a reaction vessel, a suitable Treprostinil precursor is dissolved in an appropriate solvent.

-

Addition of Catalyst and Deuterium Source: A Palladium on carbon (Pd/C) catalyst and an aluminum promoter are added to the mixture, followed by the addition of heavy water (D₂O) as the deuterium source.

-

Reaction Conditions: The reaction mixture is stirred at a controlled temperature for a specific duration to facilitate the hydrogen-deuterium exchange. The reaction progress is monitored by an appropriate analytical technique, such as mass spectrometry, to determine the extent of deuteration.

-

Work-up: Upon completion, the catalyst is removed by filtration. The organic phase is separated, washed, and dried. The solvent is then removed under reduced pressure to yield the crude deuterated product.

Purification of this compound

The purification of this compound is critical to ensure high purity for its use as an analytical standard. A multi-step purification process is typically employed.

Diagram of a General Purification Workflow:

Caption: General purification workflow for this compound.

Experimental Protocols

Preparative High-Performance Liquid Chromatography (HPLC):

Preparative HPLC is a common and effective method for purifying prostaglandins and their analogs.[19][20]

-

Column and Mobile Phase Selection: A suitable preparative HPLC column (e.g., a C18 reversed-phase column) is selected. The mobile phase, typically a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer, is optimized for the best separation of the target compound from its impurities.

-

Sample Preparation: The crude this compound is dissolved in a minimal amount of the mobile phase.

-

Chromatography: The sample is injected onto the column, and the separation is performed under a defined gradient or isocratic elution method.

-

Fraction Collection: The eluent is monitored by a UV detector, and the fractions corresponding to the this compound peak are collected.

Crystallization:

Crystallization is often used as a final purification step to obtain a highly pure, crystalline solid.

-

Solvent Selection: An appropriate solvent or solvent system is chosen in which this compound has high solubility at elevated temperatures and low solubility at lower temperatures.

-

Dissolution: The purified fractions from HPLC are combined, and the solvent is evaporated. The residue is then dissolved in the minimum amount of the hot crystallization solvent.

-

Crystal Formation: The solution is slowly cooled to induce crystallization.

-

Isolation and Drying: The crystals are collected by filtration, washed with a small amount of cold solvent, and dried under vacuum to yield the final, highly pure this compound.

Signaling Pathway of Treprostinil

Treprostinil exerts its therapeutic effects by activating specific G-protein coupled receptors, which initiates a downstream signaling cascade.

Diagram of the Treprostinil Signaling Pathway:

Caption: Treprostinil signaling pathway.

Detailed Description of the Signaling Pathway:

-

Receptor Binding: Treprostinil binds to and activates the prostacyclin (IP), prostaglandin E2 (EP2), and prostaglandin D2 (DP1) receptors, which are members of the G-protein coupled receptor (GPCR) family.[2]

-

G-Protein Activation: Upon receptor activation, the associated heterotrimeric Gs protein is stimulated. This causes the Gs alpha subunit to release GDP and bind GTP, leading to its dissociation from the beta-gamma subunits.[8][10]

-

Adenylyl Cyclase Activation: The activated Gs alpha subunit then binds to and activates the enzyme adenylyl cyclase.[9][11]

-

cAMP Production: Adenylyl cyclase catalyzes the conversion of adenosine triphosphate (ATP) into cyclic adenosine monophosphate (cAMP).[3][4]

-

Protein Kinase A (PKA) Activation: cAMP acts as a second messenger and binds to the regulatory subunits of Protein Kinase A (PKA), causing them to dissociate from and activate the catalytic subunits of PKA.[5][6][7]

-

Cellular Response: Activated PKA then phosphorylates various downstream target proteins within the cell, leading to the final physiological effects of Treprostinil, which include smooth muscle relaxation (vasodilation) and inhibition of platelet aggregation.

This guide provides a foundational understanding of the synthesis, purification, and mechanism of action of this compound. Researchers should consult specialized literature and consider the proprietary nature of detailed synthetic protocols when planning their studies.

References

- 1. Treprostinil | C23H34O5 | CID 6918140 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. news-medical.net [news-medical.net]

- 4. cusabio.com [cusabio.com]

- 5. pnas.org [pnas.org]

- 6. The Cyclic AMP Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 8. Gs alpha subunit - Wikipedia [en.wikipedia.org]

- 9. Cellular signaling by an agonist-activated receptor/Gs alpha fusion protein - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Beyond the G protein α subunit: investigating the functional impact of other components of the Gαi3 heterotrimers - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cellular signaling by an agonist-activated receptor/Gs alpha fusion protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Quantification of treprostinil concentration in rat and human using a novel validated and rapid liquid chromatography-tandem mass spectrometry method: Experimental and clinical applications in ischemia-reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. bdg.co.nz [bdg.co.nz]

- 15. US8748657B2 - Process to prepare treprostinil - Google Patents [patents.google.com]

- 16. EP2576492B1 - Treprostinil production - Google Patents [patents.google.com]

- 17. WO2012009816A1 - Synthesis of treprostinil and intermediates useful therein - Google Patents [patents.google.com]

- 18. Preparation of Deuterium Labeled Compounds by Pd/C-Al-D2O Facilitated Selective H-D Exchange Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Isolation by Preparative HPLC | Springer Nature Experiments [experiments.springernature.com]

- 20. mdpi.com [mdpi.com]

Isotopic purity and enrichment of Treprostinil-d9

An in-depth technical guide on the isotopic purity and enrichment of Treprostinil-d9 for researchers, scientists, and drug development professionals.

Introduction to this compound

This compound is the deuterated analog of Treprostinil, a stable synthetic prostacyclin (PGI₂) analog used in the treatment of pulmonary arterial hypertension (PAH). Due to its nine deuterium atoms, this compound serves as an ideal internal standard for mass spectrometry-based bioanalytical methods, enabling precise quantification of Treprostinil in complex biological matrices. The stability and high isotopic purity of this compound are critical for ensuring the accuracy and reliability of pharmacokinetic and metabolic studies of its non-deuterated counterpart.

Isotopic Purity and Enrichment Data

The isotopic purity of a deuterated compound is a critical parameter that defines its quality as an internal standard. It is typically determined by mass spectrometry, which distinguishes the desired deuterated isotopologue (d9) from the non-deuterated (d0) and partially deuterated species. High isotopic enrichment minimizes cross-contribution to the analyte signal, thereby ensuring accurate quantification.

Below is a summary of typical isotopic purity data for commercially available this compound.

| Parameter | Specification | Description |

| Chemical Purity | ≥98% | The purity of the compound as determined by methods such as HPLC or NMR, irrespective of isotopic composition. |

| Isotopic Enrichment | ≥99 atom % Deuterium | The percentage of deuterium atoms at the specified labeled positions. |

| Isotopic Purity (d9) | Typically >99% | The percentage of the this compound molecules that contain exactly nine deuterium atoms. |

| d0 Impurity | Typically <0.5% | The percentage of the compound that is non-deuterated (Treprostinil). |

Experimental Protocol: Determination of Isotopic Purity by Mass Spectrometry

The determination of isotopic purity for this compound is primarily accomplished using high-resolution mass spectrometry (HRMS) or tandem mass spectrometry (MS/MS).

Objective: To quantify the distribution of isotopic species (d0 to d9) in a this compound sample.

Materials and Instrumentation:

-

This compound sample

-

High-performance liquid chromatography (HPLC) system

-

High-resolution mass spectrometer (e.g., Orbitrap or TOF)

-

Appropriate solvents (e.g., acetonitrile, water, formic acid)

Methodology:

-

Sample Preparation: A dilute solution of the this compound standard is prepared in a suitable solvent mixture (e.g., 50:50 acetonitrile:water) to a concentration appropriate for mass spectrometry analysis (e.g., 100 ng/mL).

-

Chromatographic Separation (Optional but Recommended): The sample is injected into an HPLC system coupled to the mass spectrometer. A C18 column is typically used to ensure that any potential impurities are separated from the main this compound peak.

-

Mass Spectrometry Analysis:

-

Ionization: The sample is ionized using electrospray ionization (ESI) in negative ion mode, as Treprostinil contains a carboxylic acid group that is readily deprotonated.

-

Full Scan Analysis: The mass spectrometer is operated in full scan mode to acquire the mass spectrum of the eluting compound. The scan range should be set to cover the expected mass-to-charge ratios (m/z) of Treprostinil (d0) and this compound.

-

Treprostinil (d0) [M-H]⁻: m/z ≈ 389.22

-

This compound [M-H]⁻: m/z ≈ 398.28

-

-

Data Acquisition: High-resolution mass data is collected to allow for the accurate measurement of the different isotopologue masses.

-

-

Data Analysis:

-

The ion chromatogram for the expected m/z of this compound is extracted.

-

The mass spectrum corresponding to the chromatographic peak is analyzed to determine the relative intensities of the ions corresponding to each isotopologue (d0, d1, d2...d9).

-

The isotopic purity is calculated by expressing the intensity of the d9 peak as a percentage of the sum of the intensities of all isotopic peaks.

-

Experimental Workflow Diagram

Caption: Workflow for Isotopic Purity Determination.

Treprostinil Signaling Pathway

Treprostinil exerts its therapeutic effects primarily through activation of the prostacyclin receptor (IP receptor), a G-protein coupled receptor (GPCR). This initiates a signaling cascade that leads to vasodilation and inhibition of platelet aggregation.

Signaling Pathway Diagram

Caption: Treprostinil Signaling Pathway.

Technical Guide: Solubility Profile of Treprostinil-d9 in Organic Solvents

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Treprostinil and its deuterated analog, Treprostinil-d9, in various organic solvents. The information herein is intended to support research, formulation development, and analytical method development. While specific quantitative solubility data for this compound is limited in publicly available literature, this guide provides data for the parent compound, Treprostinil, which serves as a close proxy due to the structural similarities.

Introduction to this compound

Treprostinil is a stable synthetic analog of prostacyclin (PGI2) used in the treatment of pulmonary arterial hypertension (PAH)[1][2][]. It functions as a potent vasodilator and inhibitor of platelet aggregation by activating prostanoid receptors, primarily the DP1 and EP2 receptors[4][5][6]. This compound is the deuterium-labeled version of Treprostinil, where nine hydrogen atoms have been replaced by deuterium. This isotopic labeling is often utilized in pharmacokinetic and metabolic studies to trace the drug's behavior in biological systems[4][5]. Understanding the solubility of this compound in organic solvents is crucial for its handling, formulation, and in vitro experimental design.

Solubility Data

The following table summarizes the available solubility data for Treprostinil and its diethanolamine salt in commonly used organic solvents. This data provides a strong reference point for estimating the solubility of this compound.

| Compound | Solvent | Solubility |

| Treprostinil | Dimethylformamide (DMF) | ~30 mg/mL[7] |

| Treprostinil | Dimethyl Sulfoxide (DMSO) | ~20 mg/mL[7], ≥ 125 mg/mL (hygroscopic DMSO may impact solubility)[6], 78 mg/mL[8] |

| Treprostinil | Ethanol | ~20 mg/mL[7], 19 mg/mL[8] |

| Treprostinil (diethanolamine salt) | Dimethylformamide (DMF) | ~20 mg/mL[9] |

| Treprostinil (diethanolamine salt) | Dimethyl Sulfoxide (DMSO) | ~5 mg/mL[9] |

| Treprostinil (diethanolamine salt) | Ethanol | ~13 mg/mL[9] |

| This compound | Dimethyl Sulfoxide (DMSO) | 125 mg/mL (with ultrasonic and warming)[4] |

Note: The solubility of a compound can be influenced by factors such as temperature, the purity of the solute and solvent, and the presence of moisture. For hygroscopic solvents like DMSO, it is recommended to use a fresh, unopened supply to ensure reproducibility[8].

Experimental Protocol for Solubility Determination

A common method for determining the solubility of a compound in an organic solvent is the shake-flask method, which aims to establish a thermodynamic equilibrium between the dissolved and undissolved solute.

Objective: To determine the saturation solubility of this compound in a given organic solvent.

Materials:

-

This compound (crystalline solid)

-

High-purity organic solvent (e.g., DMSO, Ethanol, DMF)

-

Vials with screw caps

-

Orbital shaker or vortex mixer

-

Centrifuge

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument for quantification

Procedure:

-

Preparation: Add an excess amount of this compound to a pre-weighed vial. The excess solid is necessary to ensure that saturation is reached.

-

Solvent Addition: Add a known volume of the organic solvent to the vial.

-

Equilibration: Tightly cap the vial and place it on an orbital shaker at a constant temperature (e.g., 25°C) for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium. The solution should be continuously agitated.

-

Phase Separation: After equilibration, centrifuge the vial at a high speed to pellet the undissolved solid.

-

Sample Collection: Carefully collect an aliquot of the supernatant, ensuring no solid particles are transferred.

-

Dilution: Dilute the supernatant with a suitable solvent to a concentration within the calibration range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated analytical method, such as HPLC, to determine the concentration of dissolved this compound.

-

Calculation: The solubility is calculated from the measured concentration and the dilution factor, and is typically expressed in mg/mL or mM.

Visualizations

The following diagrams illustrate the signaling pathway of Treprostinil and a general workflow for solubility determination.

Caption: Treprostinil signaling pathway leading to vasodilation.

Caption: General workflow for determining solubility.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Treprostinil | C23H34O5 | CID 6918140 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. glpbio.com [glpbio.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. selleckchem.com [selleckchem.com]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

The Critical Role of Treprostinil-d9 as an Internal Standard in Mass Spectrometry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pivotal role of Treprostinil-d9 as an internal standard in the quantitative analysis of Treprostinil via mass spectrometry. Treprostinil, a potent prostacyclin analog, is a critical therapeutic agent for pulmonary arterial hypertension. Accurate quantification of Treprostinil in biological matrices is paramount for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments. The use of a stable isotope-labeled internal standard like this compound is the gold standard for achieving the precision and accuracy required in these demanding applications.

The Imperative for an Ideal Internal Standard

In liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis, an internal standard (IS) is essential to correct for the variability inherent in the analytical process.[1] This includes variations in sample preparation, injection volume, matrix effects (ion suppression or enhancement), and instrument response. An ideal internal standard should mimic the analyte's physicochemical properties as closely as possible, co-eluting with the analyte and exhibiting similar ionization efficiency.[1]

Stable isotope-labeled (SIL) compounds, such as the deuterated form of the analyte, are considered the most effective internal standards.[1] this compound, in which nine hydrogen atoms in the Treprostinil molecule have been replaced with deuterium, is chemically identical to Treprostinil but has a distinct mass. This mass difference allows the mass spectrometer to differentiate between the analyte and the internal standard, while their identical chemical behavior ensures that any variations in the analytical process affect both compounds equally.

Physicochemical Properties

| Compound | Chemical Formula | Molecular Weight |

| Treprostinil | C23H34O5 | 390.52 g/mol |

| This compound | C23H25D9O5 | 399.58 g/mol [] |

Treprostinil Signaling Pathway

Treprostinil exerts its therapeutic effects by acting as a prostacyclin (PGI2) analogue.[3][4][5] It binds to prostacyclin receptors (IP receptors) on the surface of vascular smooth muscle cells and platelets. This binding activates adenylyl cyclase, which in turn catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[4] The subsequent increase in intracellular cAMP levels leads to the activation of protein kinase A (PKA), resulting in vasodilation and inhibition of platelet aggregation.[4]

Caption: Treprostinil signaling cascade.

Experimental Protocol for Treprostinil Quantification

While a specific, publicly available, validated method detailing the use of this compound is not available, the following protocol for the quantification of Treprostinil in human plasma using a closely related deuterated internal standard (6-keto Prostaglandin F1α-d4) provides a robust framework.[3][6] This protocol can be adapted for the use of this compound, with the understanding that the specific mass transitions for this compound would need to be empirically determined.

I. Sample Preparation (Protein Precipitation)

-

Thaw frozen human plasma samples on ice.

-

Vortex the plasma samples gently for 10 seconds.

-

To a 100 µL aliquot of plasma, add 10 µL of the internal standard working solution (this compound in a suitable solvent, e.g., acetonitrile).

-

Add 900 µL of ice-cold acetonitrile to precipitate the plasma proteins.

-

Vortex the mixture for 30 seconds.

-

Centrifuge the samples at 10,000 x g for 15 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube for LC-MS/MS analysis.

II. Liquid Chromatography

-

System: Agilent 1290 Infinity II UHPLC system or equivalent.[6]

-

Column: A suitable reversed-phase column, such as a ZORBAX Eclipse XDB-C18, 5 µm, 4.6 x 150 mm.[7]

-

Mobile Phase A: 0.1% Formic acid in water.[6]

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.[6]

-

Flow Rate: 0.6 mL/min.[6]

-

Column Temperature: 50 °C.[6]

-

Injection Volume: 10 µL.[6]

-

Gradient:

-

Start with 25% B.

-

Increase to 90% B over 2 minutes.

-

Hold at 90% B for 1 minute.

-

Return to 25% B and re-equilibrate for 1 minute.

-

-

Total Run Time: 4 minutes.[6]

III. Mass Spectrometry

-

System: Agilent 6470 Triple Quadrupole LC/MS system or equivalent.[6]

-

Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode.[6]

-

Multiple Reaction Monitoring (MRM) Parameters:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Fragmentor (V) | Collision Energy (V) |

| Treprostinil (Quantifier) | 389.2 | 331.2 | 129 | 27 |

| Treprostinil (Qualifier) | 389.2 | 143.1 | 129 | 62 |

| This compound (Hypothetical) | 398.2 | To be determined | To be determined | To be determined |

Note: The MRM parameters for Treprostinil are based on a published method.[6] The precursor ion for this compound is hypothesized based on its molecular weight. The product ions and optimal fragmentor and collision energies must be determined experimentally.

Experimental Workflow Diagram

Caption: Bioanalytical workflow for Treprostinil.

Quantitative Data and Method Validation Parameters

The following table summarizes typical validation parameters for the quantification of Treprostinil in biological matrices based on a published LC-MS/MS method.[3][6] While these values were obtained using a different internal standard, they provide a benchmark for a method employing this compound. A full method validation according to regulatory guidelines (e.g., FDA, EMA) would be required when implementing a new bioanalytical method.

| Parameter | Typical Performance |

| Linearity Range | 0.25 - 75.0 ng/mL[3][6] |

| Correlation Coefficient (r²) | > 0.99[3] |

| Lower Limit of Quantification (LLOQ) | 0.25 ng/mL[6] |

| Accuracy | 92.97 - 107.87 %[3][6] |

| Intra-assay Precision (%CV) | 1.16 - 3.34 %[3][6] |

| Inter-assay Precision (%CV) | 1.11 - 4.58 %[3][6] |

| Recovery | To be determined for this compound. Generally expected to be consistent and reproducible. |

| Matrix Effect | To be determined for this compound. The use of a SIL-IS is intended to compensate for matrix effects. |

Conclusion

The use of this compound as an internal standard represents the most rigorous and reliable approach for the quantitative bioanalysis of Treprostinil by LC-MS/MS. Its chemical and physical similarity to the analyte ensures the highest degree of accuracy and precision by compensating for variations throughout the analytical workflow. While the initial cost of a deuterated internal standard may be higher than that of an analogue, the quality and reliability of the resulting data are critical for regulatory submissions and for making informed decisions in drug development and clinical research. The experimental protocols and data presented in this guide provide a comprehensive framework for the implementation of a robust and reliable bioanalytical method for Treprostinil, with this compound serving as the cornerstone for achieving the highest standards of analytical excellence.

References

- 1. scispace.com [scispace.com]

- 3. Quantification of treprostinil concentration in rat and human using a novel validated and rapid liquid chromatography-tandem mass spectrometry method: Experimental and clinical applications in ischemia-reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ajrcps.com [ajrcps.com]

- 5. researchgate.net [researchgate.net]

- 6. Quantification of treprostinil concentration in rat and human using a novel validated and rapid liquid chromatography-tandem mass spectrometry method: Experimental and clinical applications in ischemia-reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]

- 7. wjpsonline.com [wjpsonline.com]

Methodological & Application

Protocol for the Quantification of Treprostinil in Plasma Using Treprostinil-d9 as an Internal Standard

Application Note

Introduction

Treprostinil is a stable prostacyclin analog used in the treatment of pulmonary arterial hypertension. Accurate quantification of Treprostinil in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. This application note describes a robust and sensitive method for the determination of Treprostinil in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with Treprostinil-d9 as the internal standard (IS). The use of a stable isotope-labeled internal standard like this compound ensures high accuracy and precision by compensating for variability in sample preparation and matrix effects.

Principle

This method involves the extraction of Treprostinil and the internal standard, this compound, from human plasma via protein precipitation. The extracted analytes are then separated using reverse-phase liquid chromatography and detected by a tandem mass spectrometer operating in negative ion mode using multiple reaction monitoring (MRM). Quantification is achieved by comparing the peak area ratio of Treprostinil to this compound against a calibration curve.

Experimental Workflow

Caption: Sample preparation and analysis workflow.

Detailed Experimental Protocol

1. Materials and Reagents

-

Treprostinil reference standard

-

This compound internal standard

-

HPLC-grade acetonitrile, methanol, and water

-

Formic acid

-

Control human plasma (K2EDTA)

2. Stock and Working Solutions

-

Treprostinil Stock Solution (1 mg/mL): Accurately weigh and dissolve Treprostinil in methanol.

-

This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

-

Working Solutions: Prepare serial dilutions of the Treprostinil stock solution in 50:50 (v/v) methanol:water to create calibration standards. Prepare a working solution of this compound at an appropriate concentration in the same diluent.

3. Sample Preparation

-

Pipette 100 µL of plasma sample, calibration standard, or quality control (QC) sample into a microcentrifuge tube.

-

Add 10 µL of the this compound internal standard working solution to each tube (except for blank samples) and vortex briefly.

-

Add 300 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 100 µL of the mobile phase.

-

Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Conditions

| Parameter | Condition |

| Liquid Chromatography | |

| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 40°C |

| Gradient | Start at 10% B, ramp to 90% B over 2.5 min, hold for 1 min, return to 10% B and equilibrate for 1.5 min |

| Mass Spectrometry | |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| MRM Transitions | Treprostinil: Precursor Ion > Product Ion (To be optimized) This compound: Precursor Ion > Product Ion (To be optimized) |

| Dwell Time | 100 ms |

| Collision Energy | To be optimized |

| Capillary Voltage | 3.5 kV |

| Gas Temperature | 350°C |

Method Validation Summary

The following tables summarize the typical performance characteristics of a validated bioanalytical method for Treprostinil in human plasma using a deuterated internal standard, based on FDA guidelines.[1][2]

Table 1: Calibration Curve and Linearity

| Parameter | Result |

| Calibration Range | 0.01 - 5.0 ng/mL |

| Regression Model | Linear, weighted (1/x²) |

| Correlation Coefficient (r²) | > 0.99 |

Table 2: Accuracy and Precision [1]

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (% Bias) |

| LLOQ | 0.01 | < 14% | < 14% | Within ± 7.7% |

| Low QC | 0.03 | < 14% | < 14% | Within ± 7.7% |

| Mid QC | 0.5 | < 14% | < 14% | Within ± 7.7% |

| High QC | 4.0 | < 14% | < 14% | Within ± 7.7% |

LLOQ: Lower Limit of Quantification; QC: Quality Control; %CV: Percent Coefficient of Variation

Table 3: Recovery and Matrix Effect

| Analyte | Extraction Recovery (%) | Matrix Effect (%) |

| Treprostinil | > 85% | Minimal |

| This compound | > 85% | Minimal |

The described LC-MS/MS method utilizing this compound as an internal standard provides a sensitive, specific, and reliable approach for the quantification of Treprostinil in human plasma. The protocol is suitable for supporting clinical and preclinical studies that require accurate measurement of Treprostinil concentrations.

References

Application Notes and Protocols for the Pharmacokinetic Analysis of Treprostinil Using Treprostinil-d9 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

Treprostinil, a synthetic analog of prostacyclin, is a potent vasodilator used in the treatment of pulmonary arterial hypertension. Accurate and reliable quantification of Treprostinil in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and dose-response relationship assessments. The use of a stable isotope-labeled internal standard, such as Treprostinil-d9, is the gold standard for mass spectrometry-based bioanalysis, as it compensates for variability in sample preparation and instrument response, ensuring the highest degree of accuracy and precision.

This document provides detailed application notes and protocols for the sample preparation of plasma for the pharmacokinetic analysis of Treprostinil using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with this compound as the internal standard. Three common sample preparation techniques are presented: Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PP).

Treprostinil Signaling Pathway

Treprostinil exerts its therapeutic effects by activating the prostacyclin (IP) receptor, a G-protein coupled receptor. This initiates a signaling cascade involving the activation of adenylate cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). Increased intracellular cAMP levels lead to the activation of protein kinase A (PKA), resulting in vasodilation and inhibition of platelet aggregation.

Application Note: Quantification of Treprostinil in Human Serum using a Validated LC-MS/MS Assay with Treprostinil-d9

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Treprostinil in human serum. The assay utilizes Treprostinil-d9 as a stable isotope-labeled internal standard (IS) to ensure high accuracy and precision. A simple and efficient protein precipitation protocol is employed for sample preparation, making the method suitable for high-throughput analysis. This method is ideal for pharmacokinetic studies, therapeutic drug monitoring, and clinical research involving Treprostinil.

Introduction

Treprostinil is a synthetic analog of prostacyclin used in the treatment of pulmonary arterial hypertension (PAH).[1] It exerts its therapeutic effects through vasodilation of the pulmonary and systemic arterial vascular beds and inhibition of platelet aggregation.[2] Accurate quantification of Treprostinil in biological matrices is crucial for understanding its pharmacokinetics and for optimizing patient dosing. LC-MS/MS has become the preferred method for bioanalysis due to its high sensitivity, selectivity, and speed. The use of a stable isotope-labeled internal standard like this compound is critical for correcting for matrix effects and variations in sample processing and instrument response.

Experimental

Materials and Reagents

-

Treprostinil and this compound were of analytical standard grade.

-

LC-MS/MS grade acetonitrile, methanol, and water were used.

-

Formic acid (reagent grade).

-

Human serum (drug-free).

Standard Solutions

Stock solutions of Treprostinil and this compound were prepared in methanol at a concentration of 1 mg/mL and stored at -20°C. Working standard solutions were prepared by serial dilution of the stock solutions with 50:50 (v/v) methanol:water.

Sample Preparation

A protein precipitation method was used for the extraction of Treprostinil and this compound from human serum.

Protocol:

-

Pipette 100 µL of human serum into a microcentrifuge tube.

-

Add 10 µL of the this compound internal standard working solution.

-

Add 300 µL of acetonitrile containing 0.1% formic acid to precipitate the proteins.

-

Vortex the mixture for 30 seconds.

-

Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 90:10 water:acetonitrile with 0.1% formic acid).

-

Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

References

Troubleshooting & Optimization

How to address matrix effects when using Treprostinil-d9 in human plasma analysis

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Treprostinil-d9 as an internal standard in the analysis of Treprostinil in human plasma by LC-MS/MS.

Troubleshooting Guide

This guide addresses common issues encountered during method development and sample analysis, with a focus on mitigating matrix effects.

Q1: My analyte (Treprostinil) and internal standard (this compound) are showing poor peak shape and inconsistent retention times. What could be the cause?

A1: Poor peak shape and retention time variability can stem from several factors. Here’s a systematic approach to troubleshooting:

-

Chromatographic Conditions:

-

Mobile Phase: Ensure the mobile phase is correctly prepared, degassed, and that the pH is appropriate for Treprostinil, which is an acidic drug. Inconsistent mobile phase composition can lead to retention time shifts.

-

Column Health: The analytical column may be degraded or contaminated. Try flushing the column with a strong solvent or replacing it if necessary.

-

Gradient Delay Volume: Inconsistent gradient delivery can affect early eluting peaks. Ensure your LC system is functioning correctly.

-

-

Sample Preparation:

-

Incomplete Protein Precipitation: If using protein precipitation, ensure the ratio of precipitant to plasma is optimal and that centrifugation is adequate to remove all precipitated proteins.

-

Sample pH: The pH of the sample before injection can affect peak shape, especially for acidic compounds like Treprostinil.

-

Q2: I am observing significant ion suppression for Treprostinil. How can I identify the source and mitigate it?

A2: Ion suppression is a common matrix effect in human plasma analysis, often caused by co-eluting endogenous components like phospholipids.

-

Identifying the Source:

-

Post-Column Infusion: This technique can help identify regions in the chromatogram where ion suppression occurs. Infuse a constant flow of Treprostinil solution post-column while injecting a blank, extracted plasma sample. Dips in the baseline signal indicate retention times where matrix components are causing suppression.

-

-

Mitigation Strategies:

-

Chromatographic Separation: Adjust the chromatographic gradient to separate Treprostinil from the suppression zones. Longer run times or different column chemistry (e.g., a C18 column) can be effective.

-

Sample Preparation: More rigorous sample preparation methods can remove interfering matrix components. Consider switching from protein precipitation to liquid-liquid extraction (LLE) or solid-phase extraction (SPE).

-

Ionization Source: Atmospheric pressure chemical ionization (APCI) is generally less susceptible to matrix effects than electrospray ionization (ESI).[1] If your instrumentation allows, testing APCI could be a solution.

-

Q3: My this compound internal standard is not adequately compensating for the matrix effect on Treprostinil. What could be the reason?

A3: While stable isotope-labeled internal standards like this compound are designed to co-elute and experience similar matrix effects as the analyte, issues can still arise.

-

Deuterium Isotope Effect: The presence of deuterium can sometimes lead to a slight difference in retention time between the analyte and the internal standard.[2] If this shift causes one of the compounds to elute in a region of different ion suppression, the compensation will be inaccurate.

-

Troubleshooting:

-

Chromatography: Adjust the chromatography to ensure perfect co-elution.

-

Alternative Internal Standard: If co-elution cannot be achieved, a different internal standard might be necessary.

-

-

-

Differential Matrix Effects: Even with co-elution, the specific matrix components in a particular patient sample might affect the analyte and internal standard differently. Regulatory guidance recommends evaluating matrix effects from at least six different sources of plasma to assess this variability.

Below is a troubleshooting workflow for investigating poor internal standard performance:

Caption: Troubleshooting workflow for poor internal standard performance.

Frequently Asked Questions (FAQs)

Q4: What are matrix effects and why are they a concern in human plasma analysis?

A4: Matrix effects are the alteration of analyte ionization efficiency due to co-eluting, undetected components in the sample matrix.[1] In human plasma, these components can include phospholipids, salts, and metabolites. Matrix effects can lead to ion suppression or enhancement, causing inaccurate and imprecise quantification of the analyte.

Q5: How does a deuterated internal standard like this compound help in addressing matrix effects?

A5: A stable isotope-labeled internal standard is chemically identical to the analyte, with the only difference being the isotopic mass. Ideally, it co-elutes with the analyte and is affected by matrix components in the same way. By calculating the ratio of the analyte response to the internal standard response, any signal suppression or enhancement should be normalized, leading to more accurate results.

Q6: What are the regulatory expectations for evaluating matrix effects?

A6: Regulatory bodies like the FDA recommend that matrix effects be evaluated during method validation. This typically involves analyzing quality control (QC) samples prepared in at least six different individual lots of human plasma. The accuracy and precision of these samples should be within acceptable limits (typically ±15%).

Q7: Which sample preparation technique is best for minimizing matrix effects for Treprostinil analysis?

A7: The choice of sample preparation technique depends on the required sensitivity and the complexity of the matrix. Here is a comparison of common techniques:

| Technique | Pros | Cons |

| Protein Precipitation (PPT) | Simple, fast, and inexpensive. | Less effective at removing phospholipids and other endogenous components, which can lead to significant matrix effects. |

| Liquid-Liquid Extraction (LLE) | More effective at removing salts and some phospholipids than PPT. | Can be more time-consuming and difficult to automate. Emulsion formation can be an issue. |

| Solid-Phase Extraction (SPE) | Provides the cleanest extracts by effectively removing a wide range of interferences. Highly selective and can concentrate the analyte. | More complex and expensive than PPT and LLE. Requires method development to optimize the sorbent and elution conditions. |

The following diagram illustrates the general workflow for each technique:

Caption: General workflows for common sample preparation techniques.

Experimental Protocols

Note: These are general protocols and should be optimized for your specific laboratory conditions and instrumentation.

Protocol 1: Protein Precipitation (PPT)

This protocol is based on a validated method for Treprostinil in human plasma.[3][4][5]

-

Sample Preparation:

-

Pipette 100 µL of human plasma (calibrator, QC, or unknown sample) into a microcentrifuge tube.

-

Add 20 µL of this compound internal standard working solution.

-

Vortex briefly.

-

-

Precipitation:

-

Add 300 µL of ice-cold acetonitrile.

-

Vortex for 1 minute.

-

-

Centrifugation:

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

-

Analysis:

-

Transfer the supernatant to an autosampler vial.

-

Inject an appropriate volume (e.g., 10 µL) into the LC-MS/MS system.

-

Protocol 2: Liquid-Liquid Extraction (LLE) for Acidic Drugs

This is a general protocol for acidic drugs like Treprostinil and should be optimized.

-

Sample Preparation:

-

Pipette 200 µL of human plasma into a glass tube.

-

Add 20 µL of this compound internal standard working solution.

-

Add 100 µL of a suitable buffer to acidify the sample (e.g., 0.1 M HCl or a formic acid solution) to ensure Treprostinil is in its neutral form.

-

-

Extraction:

-

Add 1 mL of an appropriate, water-immiscible organic solvent (e.g., ethyl acetate or methyl tert-butyl ether).

-

Vortex for 5 minutes.

-

-

Centrifugation:

-

Centrifuge at 4,000 rpm for 10 minutes to separate the layers.

-

-

Evaporation and Reconstitution:

-

Transfer the upper organic layer to a clean tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of mobile phase.

-

-

Analysis:

-

Transfer to an autosampler vial and inject into the LC-MS/MS system.

-

Protocol 3: Solid-Phase Extraction (SPE) for Prostaglandin Analogs

This is a general protocol for prostaglandin analogs and requires optimization for Treprostinil. A polymeric reversed-phase or mixed-mode sorbent is often a good starting point.

-

SPE Cartridge Conditioning:

-

Condition the SPE cartridge (e.g., 30 mg polymeric sorbent) with 1 mL of methanol.

-

Equilibrate with 1 mL of water.

-

-

Sample Loading:

-

Pre-treat 200 µL of plasma by adding 20 µL of this compound IS and diluting with 200 µL of 2% phosphoric acid in water.

-

Load the pre-treated sample onto the SPE cartridge.

-

-

Washing:

-

Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

-

-

Elution:

-

Elute Treprostinil and this compound with 1 mL of methanol or an appropriate methanol/acetonitrile mixture.

-

-

Evaporation and Reconstitution:

-

Evaporate the eluate to dryness under nitrogen at 40°C.

-

Reconstitute in 100 µL of mobile phase.

-

-

Analysis:

-

Inject into the LC-MS/MS system.

-

Quantitative Data Summary

The following table presents representative validation data for an LC-MS/MS method for Treprostinil in human plasma using protein precipitation.[3][4][5] While this study used a different internal standard (6-keto Prostaglandin F1α-d4), the performance metrics are indicative of what can be achieved for a well-validated method.

Table 1: Representative Accuracy and Precision Data for Treprostinil in Human Plasma

| QC Level | Nominal Conc. (ng/mL) | Intra-assay Precision (%CV) | Inter-assay Precision (%CV) | Accuracy (%) |

| LLOQ | 0.25 | 3.34 | 4.58 | 107.87 |

| Low | 2.50 | 1.16 | 1.11 | 92.97 |

| Medium | 25.0 | 2.15 | 2.34 | 102.40 |

| High | 50.0 | 1.57 | 1.98 | 93.03 |

LLOQ: Lower Limit of Quantitation; QC: Quality Control; CV: Coefficient of Variation.

Table 2: Representative Recovery Data

| Analyte | QC Level (ng/mL) | Extraction Recovery (%) |

| Treprostinil | 2.5 | > 90% |

| Treprostinil | 25 | > 90% |

| Internal Standard | - | > 90% |

Note: Specific recovery values for this compound would need to be determined experimentally.

References

- 1. myadlm.org [myadlm.org]

- 2. Internal standard in LC-MS/MS - Chromatography Forum [chromforum.org]

- 3. Quantification of treprostinil concentration in rat and human using a novel validated and rapid liquid chromatography-tandem mass spectrometry method: Experimental and clinical applications in ischemia-reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quantification of treprostinil concentration in rat and human using a novel validated and rapid liquid chromatography-tandem mass spectrometry method: Experimental and clinical applications in ischemia-reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Optimizing Laboratory-Developed LC-MS/MS Tests: Proper Use of Internal Standards - Insights from Two Troubleshooting Case Studies [labroots.com]

Potential for isotopic interference between Treprostinil and Treprostinil-d9

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Treprostinil and its deuterated internal standard, Treprostinil-d9. The following information addresses the potential for isotopic interference and other common issues encountered during LC-MS/MS analysis.

Frequently Asked Questions (FAQs)

Q1: What is the potential for isotopic interference from unlabeled Treprostinil in the this compound channel?

A1: Isotopic interference from unlabeled Treprostinil in the this compound channel is generally low but should be assessed during method validation. The primary source of this interference would be the naturally occurring M+9 isotopologue of Treprostinil. The theoretical abundance of this isotopologue is extremely low. However, at very high concentrations of Treprostinil, this contribution could become significant relative to a low concentration of the internal standard.

Q2: What is the potential for interference from the this compound internal standard in the unlabeled Treprostinil channel?

A2: Interference from the this compound standard in the analyte channel can arise from the presence of unlabeled Treprostinil (M+0) as an impurity in the deuterated standard. Commercially available this compound is reported to have high isotopic purity (e.g., 98 atom % D). However, even a small percentage of unlabeled impurity can be problematic, especially when analyzing low concentrations of the analyte. It is crucial to assess the contribution of the internal standard to the analyte signal by injecting a solution of the internal standard alone.

Q3: Can Treprostinil and this compound be chromatographically separated?

A3: Deuterated standards often co-elute or have very similar retention times to their non-deuterated counterparts.[1] Minor differences in retention time can sometimes be observed due to the deuterium isotope effect.[2][3][4][5] Complete chromatographic separation is not typically expected or required, as the mass spectrometer can differentiate between the analyte and the internal standard based on their mass-to-charge ratios.

Troubleshooting Guide

| Issue | Potential Cause | Recommended Action |

| High background signal in the this compound channel in blank samples | Contribution from high concentrations of unlabeled Treprostinil (isotopic crossover). | 1. Verify the absence of Treprostinil carryover from previous injections. 2. Analyze a high-concentration standard of unlabeled Treprostinil to quantify the percent contribution to the this compound MRM transition. 3. If the contribution is significant, consider using a higher concentration of the internal standard or a standard with a higher degree of deuteration if available. |

| Inaccurate quantification at the lower limit of quantification (LLOQ) | Interference from the internal standard in the analyte channel. | 1. Inject a solution of the this compound internal standard at the working concentration and measure the response in the Treprostinil MRM transition. 2. The response of the internal standard in the analyte channel should be less than 20% of the analyte response at the LLOQ. 3. If the interference is significant, source a new lot of internal standard with higher isotopic purity. |

| Variable analyte/internal standard peak area ratios across a run | Poor chromatographic peak shape or shifting retention times. | 1. Ensure the analytical column is not overloaded. 2. Check for degradation of the column and replace if necessary. 3. Verify the mobile phase composition and pH. 4. Ensure consistent sample preparation. |

| Non-linear calibration curve | Isotopic interference at high concentrations or saturation of the detector. | 1. Evaluate the contribution of the unlabeled analyte to the internal standard signal at the highest calibration point. 2. If detector saturation is suspected, dilute the samples and reinject. 3. Consider using a narrower calibration range. |

Quantitative Data Summary

Table 1: Mass Spectrometry Parameters for Treprostinil and this compound

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |

| Treprostinil | 389.2 | 331.2 (Quantifier) | Negative |

| 143.1 (Qualifier) | |||

| This compound | 398.2 (Assumed) | 340.2 (Assumed) | Negative |

Note: The mass transitions for Treprostinil are based on published literature.[6] The mass transitions for this compound are assumed based on a +9 Da shift from the unlabeled compound and a similar fragmentation pattern.

Table 2: Isotopic Purity and Potential for Interference

| Parameter | Value | Implication |

| This compound Isotopic Purity | ≥98 atom % D | High purity minimizes the contribution of lower deuterated species to the analyte signal. |

| Unlabeled Treprostinil in d9 Standard | Lot-dependent, should be <0.5% | A significant percentage can lead to inaccurate measurement at the LLOQ. |

| Natural Isotope (M+9) of Treprostinil | Theoretically very low | May become a factor at very high analyte concentrations. |

Experimental Protocols

LC-MS/MS Method for Quantification of Treprostinil in Human Plasma

This protocol is a representative example and should be fully validated before use.

1. Sample Preparation: Protein Precipitation

-

To 100 µL of human plasma, add 20 µL of this compound internal standard working solution (e.g., 100 ng/mL in methanol).

-

Vortex for 10 seconds.

-

Add 300 µL of cold acetonitrile to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of mobile phase A.

2. Liquid Chromatography

-

LC System: Agilent 1290 Infinity II or equivalent

-

Column: ZORBAX Eclipse XDB-C18, 2.1 x 50 mm, 1.8 µm

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Gradient:

-

0-0.5 min: 20% B

-

0.5-3.0 min: 20% to 95% B

-

3.0-4.0 min: 95% B

-

4.1-5.0 min: 20% B

-

-

Flow Rate: 0.4 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 5 µL

3. Mass Spectrometry

-

MS System: Agilent 6470 Triple Quadrupole or equivalent

-

Ionization Source: Electrospray Ionization (ESI), Negative Mode

-

MRM Transitions: See Table 1

-

Gas Temperature: 325°C

-

Gas Flow: 10 L/min

-

Nebulizer Pressure: 45 psi

-

Sheath Gas Temperature: 350°C

-

Sheath Gas Flow: 11 L/min

-

Capillary Voltage: 3500 V

Visualizations

Caption: Experimental workflow for the analysis of Treprostinil.

Caption: Potential sources of isotopic interference.

References

- 1. resolvemass.ca [resolvemass.ca]

- 2. researchgate.net [researchgate.net]

- 3. Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chromatographyonline.com [chromatographyonline.com]

- 5. scispace.com [scispace.com]

- 6. Quantification of treprostinil concentration in rat and human using a novel validated and rapid liquid chromatography-tandem mass spectrometry method: Experimental and clinical applications in ischemia-reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]

Preventing in-source fragmentation of Treprostinil-d9 during mass spectrometry

Welcome to the technical support center for the analysis of Treprostinil and its deuterated analog, Treprostinil-d9. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges during mass spectrometry experiments, with a specific focus on preventing in-source fragmentation.

Frequently Asked Questions (FAQs)

Q1: What is in-source fragmentation (ISF) and why is it a concern for this compound analysis?

In-source fragmentation (ISF) is a phenomenon in mass spectrometry where precursor ions fragment within the ion source of the instrument before they reach the mass analyzer.[1] This can lead to an underestimation of the parent analyte and an overestimation of fragment ions, compromising the accuracy and precision of quantitative assays. For this compound, which is used as an internal standard for the quantification of Treprostinil, ISF can lead to inaccurate measurements of the drug concentration.

Q2: What are the primary causes of in-source fragmentation?

ISF is primarily caused by excessive energy being transferred to the ions in the ion source. The main contributing factors are:

-

High Declustering Potential (DP) or Fragmentor Voltage: These voltages are applied to the lenses in the ion source to help desolvate the ions. However, if set too high, they can induce fragmentation.[1][2]

-

High Ion Source Temperature: Elevated temperatures can increase the internal energy of the ions, making them more susceptible to fragmentation.[1]

-

Dirty Ion Source: Contamination in the ion source can lead to unstable ionization and increased fragmentation.[3]

-

Analyte Structure: Some molecules are inherently more fragile and prone to fragmentation.[4]

Q3: How can I detect if in-source fragmentation of this compound is occurring?

You can suspect in-source fragmentation if you observe the following:

-

A significant and unexpected increase in the intensity of a known fragment ion of this compound in your mass spectrum.

-

A decrease in the intensity of the precursor ion of this compound as you increase the declustering potential or source temperature.

-

Poor reproducibility of your quantitative results for Treprostinil.

Troubleshooting Guide: Preventing In-Source Fragmentation of this compound

This guide provides a systematic approach to troubleshoot and minimize in-source fragmentation of this compound.

Issue: High abundance of fragment ions and low abundance of the precursor ion for this compound.

Troubleshooting Workflow:

Figure 1. A logical workflow for troubleshooting in-source fragmentation.

Step 1: Optimize Declustering Potential (DP) / Fragmentor Voltage

The declustering potential is a critical parameter to control ISF.[1]

-

Action: Gradually decrease the DP/fragmentor voltage in small increments (e.g., 5-10 V) and monitor the signal intensity of the this compound precursor ion and its fragment ions.

-

Expected Outcome: You should observe a decrease in the fragment ion intensity and an increase in the precursor ion intensity. Find a balance that provides good sensitivity for the precursor ion with minimal fragmentation.

Step 2: Optimize Ion Source Temperature

Higher source temperatures can contribute to the thermal degradation and fragmentation of analytes.[1]

-

Action: Reduce the ion source temperature in increments of 10-20°C and observe the effect on the precursor and fragment ion signals.

-

Expected Outcome: A lower temperature should reduce fragmentation. Be mindful that excessively low temperatures may lead to incomplete desolvation and a decrease in overall signal intensity.

Step 3: Check and Clean the Ion Source

A contaminated ion source can cause unstable ionization and promote fragmentation.[3]

-

Action: Follow the manufacturer's protocol to inspect and clean the ion source components, including the sample cone, skimmer, and ion transfer optics.

-

Expected Outcome: A clean ion source should provide a more stable and robust signal with reduced background noise and potentially less in-source fragmentation.

Experimental Protocols

Protocol 1: Optimization of Mass Spectrometer Source Parameters

This protocol outlines a systematic approach to optimizing source parameters to minimize in-source fragmentation of this compound.

-

Prepare a standard solution of this compound at a known concentration (e.g., 100 ng/mL) in a suitable solvent.

-

Infuse the solution directly into the mass spectrometer at a constant flow rate.

-

Set initial source parameters based on manufacturer recommendations or published methods for similar compounds. A previously published method for Treprostinil used the following parameters on a 6470 triple quadrupole LC/MS system which can be used as a starting point[5]:

-

Gas Temp: 325 °C

-

Gas Flow: 13 L/min

-

Nebulizer: 20 psi

-

Sheath Gas Temp: 375 °C

-

Sheath Gas Flow: 11 L/min

-

Capillary Voltage: 3000 V (Negative Ion Mode)

-

-

Vary the Declustering Potential (DP) / Fragmentor Voltage:

-

Begin with a low DP/fragmentor voltage.

-

Increase the voltage in a stepwise manner.

-

At each step, record the intensities of the precursor ion (e.g., m/z 398.3 for [M-H]⁻ of this compound) and potential fragment ions.

-

-

Vary the Ion Source Temperature:

-

Set the DP/fragmentor voltage to the optimal value determined in the previous step.

-

Vary the source temperature in a stepwise manner.

-

Record the intensities of the precursor and fragment ions at each temperature setting.

-

-

Analyze the data to determine the optimal combination of DP/fragmentor voltage and source temperature that maximizes the precursor ion signal while minimizing fragmentation.

Quantitative Data Summary

The following table summarizes typical mass transitions for Treprostinil and a potential internal standard, 6-keto PGF1α-d4, as reported in a published study.[5] While this is not this compound, it provides an example of expected transitions for a related compound and its deuterated standard.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier |

| Treprostinil | 389.2 | 331.2 | 143.1 |

| 6-keto PGF1α-d4 | 373.2 | 249.4 | 167.3 |

Note: The precursor ion for this compound would be expected at approximately m/z 398.3 ([M-H]⁻). The fragment ions would need to be determined experimentally but would likely involve losses of water and other neutral fragments.

By following these guidelines and protocols, researchers can effectively troubleshoot and prevent the in-source fragmentation of this compound, leading to more accurate and reliable quantitative results in their mass spectrometry analyses.

References

- 1. Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]

- 2. In-source fragmentation [jeolusa.com]

- 3. ESI ionization: How to avoid in-source fragmentation - Chromatography Forum [chromforum.org]

- 4. Widespread occurrence of in-source fragmentation in the analysis of natural compounds by liquid chromatography-electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Quantification of treprostinil concentration in rat and human using a novel validated and rapid liquid chromatography-tandem mass spectrometry method: Experimental and clinical applications in ischemia-reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]